5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with significant potential in pharmaceutical applications. This compound features multiple functional groups, including a thiazolidine ring and a pyrido-pyrimidine moiety, which contribute to its biological activity. The presence of these structural elements suggests that this compound may interact with various biological targets, potentially influencing metabolic pathways or cellular functions.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen in its structure. It belongs to the category of thiazolidinones and pyrido-pyrimidines, which are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Its molecular formula is with a molecular weight of approximately 409.8 g/mol .
The synthesis of 5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves several key steps:
Each step requires careful optimization of reaction conditions to yield the desired product efficiently while minimizing by-products.
The molecular structure of this compound features a complex arrangement of rings and functional groups. Key components include:
The compound's structure can be represented using SMILES notation: C[C@H](C(=S)N1C(=O)C(=C)N=C1C)C(C)C .
The chemical reactivity of this compound can be understood through its functional groups:
The mechanism of action for 5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one involves its ability to interact with specific biological targets:
Predictive tools such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit activities such as anti-inflammatory or anticancer effects based on its structural features .
The physical properties of 5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one include:
Chemical properties include:
Relevant data from analytical studies confirm these properties, indicating that the compound maintains integrity during various experimental conditions .
5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one has potential applications in several scientific fields:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: